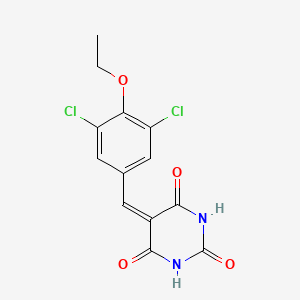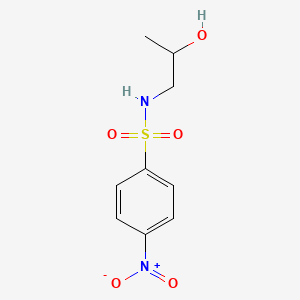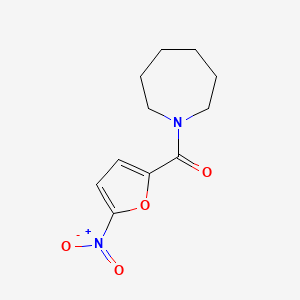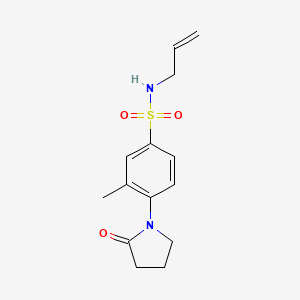
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCEBIO and is a derivative of pyrimidine.
Wirkmechanismus
The mechanism of action of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the activation of large-conductance, Ca2+-activated K+ (BKCa) channels. This activation leads to the hyperpolarization of the cell membrane, which results in the relaxation of smooth muscles and the dilation of blood vessels. This compound has also been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, this compound has been shown to have cardioprotective effects and to reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high potency and specificity. It has also been shown to have low toxicity and to be relatively stable under physiological conditions. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to prepare solutions for experiments.
Zukünftige Richtungen
There are several future directions for the research of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of novel derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Finally, the mechanisms of action of this compound need to be further elucidated to better understand its biological effects.
Conclusion:
In conclusion, 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has potential applications in various fields. Its high potency and specificity make it an attractive compound for scientific research. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis method of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with barbituric acid in the presence of a base. The reaction takes place in ethanol or methanol and requires heating and stirring for several hours. The product obtained is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes.
Eigenschaften
IUPAC Name |
5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4/c1-2-21-10-8(14)4-6(5-9(10)15)3-7-11(18)16-13(20)17-12(7)19/h3-5H,2H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJURHRFBTTXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dichloro-4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5154489.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)
![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)
![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)


![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)
![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)

![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)